1-Brom-4-Nitrosobenzol

Übersicht

Beschreibung

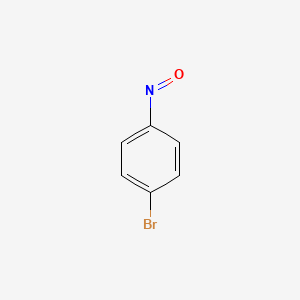

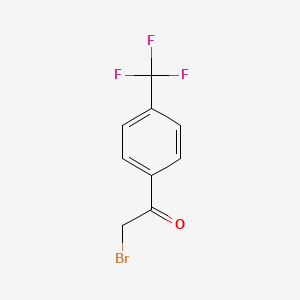

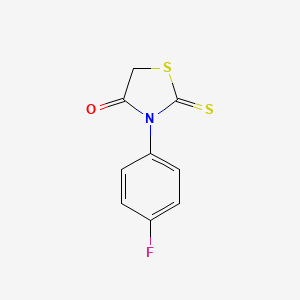

1-Bromo-4-nitrosobenzene (BNB) is an organic compound belonging to the nitrosoarene family. It is an important intermediate in organic synthesis and has been used in a variety of applications, including pharmaceuticals, dyes, and fine chemicals. BNB is a colorless solid that can be easily synthesized from readily available starting materials. It has a wide range of properties that make it a useful reagent in organic synthesis.

Wissenschaftliche Forschungsanwendungen

Synthese von aromatischen Azoverbindungen

1-Brom-4-Nitrosobenzol: wird bei der Synthese von aromatischen Azoverbindungen verwendet, die sich durch ihre -N=N-Doppelbindungen und ausgedehnten π-Elektronenkonjugationssysteme auszeichnen. Diese Verbindungen haben aufgrund ihrer chemischen und thermischen Stabilität bedeutende Anwendungen bei der Herstellung von Funktionsmaterialien. Die Substituenten an den aromatischen Ringen dieser Azoverbindungen können manipuliert werden, um photoresponsive Materialien auf molekularer Ebene zu entwerfen .

Organische Farbstoffe und Pigmente

Die Verbindung dient als Vorläufer bei der Herstellung von organischen Farbstoffen und Pigmenten. Seine Nitrosogruppe kann verschiedene chemische Reaktionen eingehen, um Azofarbstoffe zu bilden, die aufgrund ihrer leuchtenden Farben und ihrer Stabilität in der Textil-, Lebensmittel- und Kosmetikindustrie weit verbreitet sind .

Polymerforschung

In der Polymerwissenschaft wird This compound hinzugefügt, um die photoelektrische Umwandlungseffizienz von organischen Polymersolarzellen zu verbessern. Seine Einbindung in die aktive Schicht von Solarzellen erhöht die Leistung und Effizienz dieser Energiegewinnungsgeräte .

Elektrochemische Anwendungen

Die elektrochemische Reduktion von This compound wurde unter Verwendung von Zinkmikroelektroden in ionischen Flüssigkeiten untersucht. Diese Forschung ist entscheidend für das Verständnis des elektrochemischen Verhaltens von Nitrosoverbindungen und ihrer potenziellen Anwendungen in Energiespeichersystemen .

Katalyse

Diese Verbindung ist auch an katalytischen Prozessen beteiligt. So kann sie beispielsweise in palladiumkatalysierten Stille-Kreuzkupplungsreaktionen eingesetzt werden, die für die Herstellung komplexer organischer Moleküle für Pharmazeutika und Agrochemikalien unerlässlich sind .

Funktionelle Nanomaterialien

Neuere Fortschritte haben gezeigt, dass This compound zur Entwicklung funktioneller Nanomaterialien eingesetzt werden kann. Diese Materialien haben vielversprechende Anwendungen in verschiedenen Bereichen, darunter Elektronik, Photonik und Biomedizin, aufgrund ihrer einzigartigen Eigenschaften auf der Nanoskala .

Wirkmechanismus

Target of Action

1-Bromo-4-nitrosobenzene is a chemical compound with the molecular formula C6H4BrNO

Mode of Action

It has been shown to undergo electrochemical reduction, consuming between one and two electrons per reactant molecule . This reduction leads to the formation of the nitrobenzene radical anion and bromide ions .

Biochemical Pathways

The compound’s ability to undergo electrochemical reduction suggests that it may influence redox reactions and associated biochemical pathways .

Pharmacokinetics

Its molecular weight of186.006 Da suggests that it may have the potential to cross biological membranes, which could influence its absorption and distribution.

Result of Action

The formation of the nitrobenzene radical anion and bromide ions during its reduction suggests that it may induce oxidative stress and associated cellular effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Bromo-4-nitrosobenzene. For instance, the compound’s reactivity has been shown to change in a photocatalytic system , suggesting that light exposure may influence its action. Additionally, the compound’s stability and reactivity may be affected by factors such as pH, temperature, and the presence of other chemical species.

Safety and Hazards

This chemical is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It may cause damage to organs through prolonged or repeated exposure. It is harmful if swallowed, in contact with skin, or if inhaled .

Relevant Papers The paper titled “Changed reactivity of the 1-bromo-4-nitrobenzene radical anion in a room temperature ionic liquid” provides valuable insights into the reactivity of 1-Bromo-4-nitrosobenzene . Another relevant paper is “Molecular Structure, Spectroscopic(FT-IR,FT-Raman, NMR,UV … - IRJET” which provides spectroscopic analysis of the compound .

Biochemische Analyse

Biochemical Properties

1-Bromo-4-nitrosobenzene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with zinc microelectrodes in ionic liquids, undergoing electrochemical reduction . This interaction suggests that 1-Bromo-4-nitrosobenzene can participate in redox reactions, potentially influencing the activity of redox-sensitive enzymes and proteins. Additionally, its structure allows it to engage in nucleophilic aromatic substitution reactions, which can further modulate biochemical pathways .

Cellular Effects

The effects of 1-Bromo-4-nitrosobenzene on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with cellular redox systems can lead to alterations in the redox state of cells, impacting signaling pathways that are sensitive to oxidative stress. Furthermore, 1-Bromo-4-nitrosobenzene can affect gene expression by modulating the activity of transcription factors that respond to changes in the cellular redox environment .

Molecular Mechanism

At the molecular level, 1-Bromo-4-nitrosobenzene exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and proteins, altering their activity. For example, its electrochemical reduction at zinc microelectrodes suggests that it can participate in electron transfer reactions, potentially inhibiting or activating enzymes involved in redox processes . Additionally, 1-Bromo-4-nitrosobenzene can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Bromo-4-nitrosobenzene can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 1-Bromo-4-nitrosobenzene can undergo degradation under certain conditions, leading to the formation of by-products that may have different biochemical activities . Long-term exposure to 1-Bromo-4-nitrosobenzene in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular redox states and gene expression patterns .

Dosage Effects in Animal Models

The effects of 1-Bromo-4-nitrosobenzene vary with different dosages in animal models. At low doses, it may exert minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain concentration of 1-Bromo-4-nitrosobenzene is required to elicit a measurable response . At high doses, toxic or adverse effects may occur, including oxidative stress, cellular damage, and alterations in metabolic pathways .

Metabolic Pathways

1-Bromo-4-nitrosobenzene is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. It can undergo reduction and oxidation reactions, leading to the formation of metabolites that may have distinct biochemical activities . These metabolic transformations can influence metabolic flux and alter the levels of key metabolites within cells .

Transport and Distribution

Within cells and tissues, 1-Bromo-4-nitrosobenzene is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of 1-Bromo-4-nitrosobenzene within specific cellular compartments can influence its biochemical activity and interactions with other biomolecules .

Subcellular Localization

The subcellular localization of 1-Bromo-4-nitrosobenzene is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . The localization of 1-Bromo-4-nitrosobenzene within organelles such as mitochondria or the endoplasmic reticulum can influence its interactions with enzymes and proteins involved in key biochemical processes .

Eigenschaften

IUPAC Name |

1-bromo-4-nitrosobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO/c7-5-1-3-6(8-9)4-2-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEBOFPCXLHRSEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80189781 | |

| Record name | 1-Bromo-4-nitrosobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80189781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3623-23-2 | |

| Record name | 1-Bromo-4-nitrosobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003623232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC404827 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404827 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Bromo-4-nitrosobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80189781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-BROMO-4-NITROSOBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XTZ6JZ4L68 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 1-bromo-4-nitrosobenzene contribute to the formation of isoxazolidines in this specific research?

A: The research paper describes a novel method for synthesizing 5-substituted isoxazolidines. Instead of using a pre-formed nitrone, this method utilizes 1-bromo-4-nitrosobenzene and styrene derivatives to generate the nitrone in situ. [] The 1-bromo-4-nitrosobenzene reacts with the styrene in a [3+2] cycloaddition reaction, ultimately leading to the formation of the isoxazolidine ring. This in situ generation of the nitrone offers advantages in terms of reaction efficiency and avoids the need to isolate potentially unstable nitrone intermediates.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid](/img/structure/B1267424.png)